

N-Benzyl-2-phenylethanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Benzyl-2-phenylethanamine*

Cat. No.: B1204403

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CAS Number: 3647-71-0 Molecular Weight: 211.30 g/mol

This technical guide provides an in-depth overview of **N-Benzyl-2-phenylethanamine**, a compound of significant interest in medicinal chemistry and neuropharmacology. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, biological activity, and relevant experimental protocols.

Chemical and Physical Properties

N-Benzyl-2-phenylethanamine, also known as benethamine, is an aromatic amine.^{[1][2]} Its structure features a benzyl group attached to the nitrogen atom of a 2-phenylethanamine backbone.

Property	Value	Source
CAS Number	3647-71-0	[1][3][4][5][6][7][8]
Molecular Formula	C ₁₅ H ₁₇ N	[1][2][3][7]
Molecular Weight	211.30 g/mol	[1][2][3][5]
IUPAC Name	N-benzyl-2-phenylethanamine	[1]
Synonyms	Benethamine, N-Benzyl-2-phenethylamine, N-Benzylphenethylamine	[1][2]
Appearance	Clear light yellow liquid	[4]
Boiling Point	327-328 °C at 750 mmHg	[8]
Density	1.007 g/mL at 25 °C	[8]
Refractive Index (n _{20/D})	1.566	[8]

Synthesis

A prevalent method for the synthesis of **N-Benzyl-2-phenylethanamine** is through reductive amination. This typically involves the reaction of 2-phenylethanamine with benzaldehyde to form an imine intermediate, which is subsequently reduced to the final secondary amine product.[1]

Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the synthesis of **N-Benzyl-2-phenylethanamine** and its derivatives.

Materials:

- Phenethylamine hydrochloride (or free base)
- Benzaldehyde (or substituted benzaldehyde)
- Triethylamine (Et₃N)

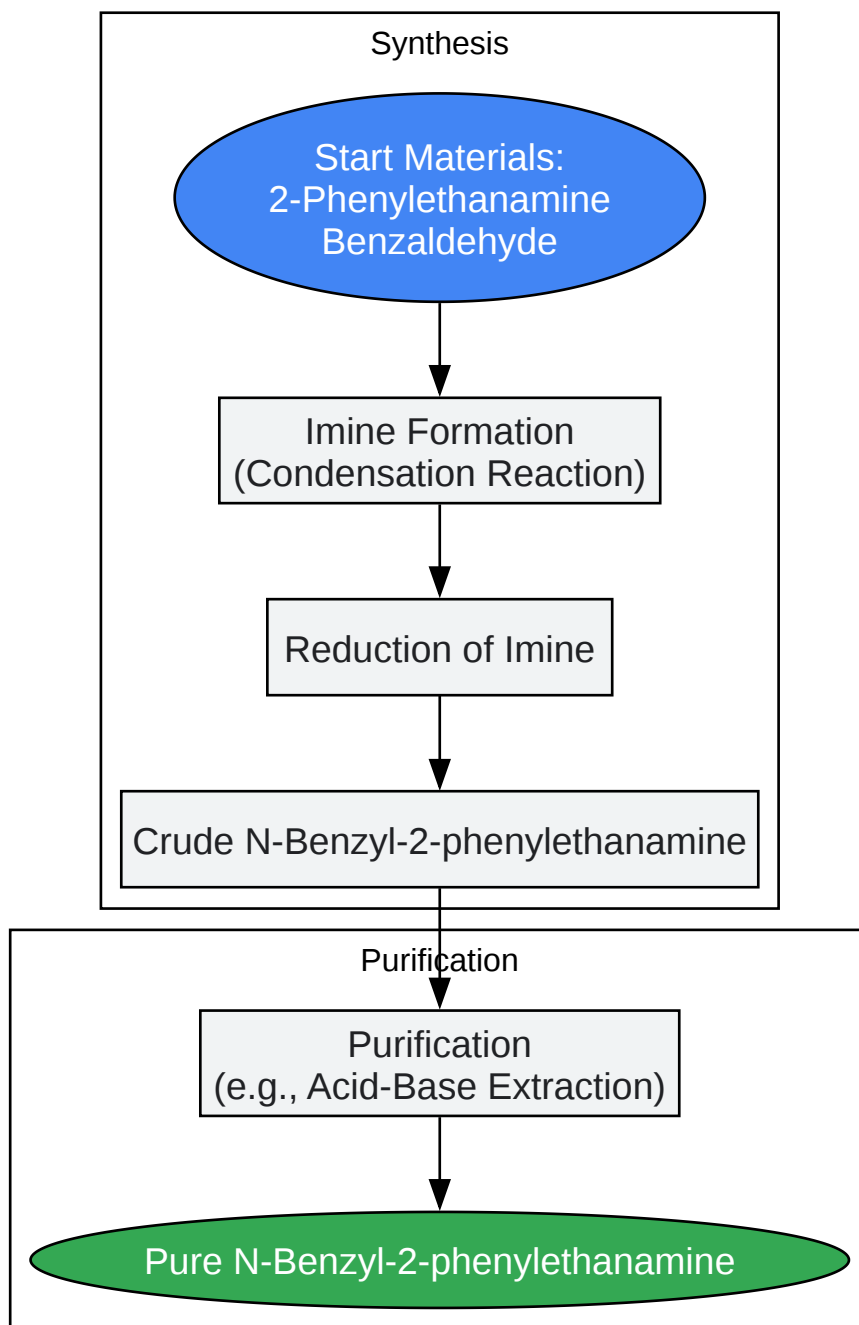
- Ethanol (EtOH)
- Sodium borohydride (NaBH₄)
- Dichloromethane (CH₂Cl₂)
- Water (H₂O)

Procedure:

- A suspension of the phenethylamine hydrochloride (1.0 mmol) and the corresponding aldehyde (1.1 equiv) is prepared in ethanol (10 mL).
- Triethylamine (1.0 equiv) is added to the suspension.
- The reaction mixture is stirred for a period of 30 minutes to 3 hours, with the progress of imine formation monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Upon completion of imine formation, sodium borohydride (2.0 mmol) is added to the mixture.
- The reaction is stirred for an additional 30 minutes.
- The reaction mixture is then concentrated under reduced pressure.
- The resulting residue is partitioned between dichloromethane and water (30 mL, 1:1 v/v).
- The organic layer is separated, and the aqueous layer is further extracted with dichloromethane (2 x 15 mL).
- The combined organic layers are then further processed for purification.^[3]

Purification: Purification of the crude product can be achieved through acid-base extraction. The basic nature of the amine allows for its protonation in an acidic environment, rendering it water-soluble and enabling separation from non-basic organic impurities. The purified amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.^[1]

General Workflow for the Synthesis of N-Benzyl-2-phenylethanamine

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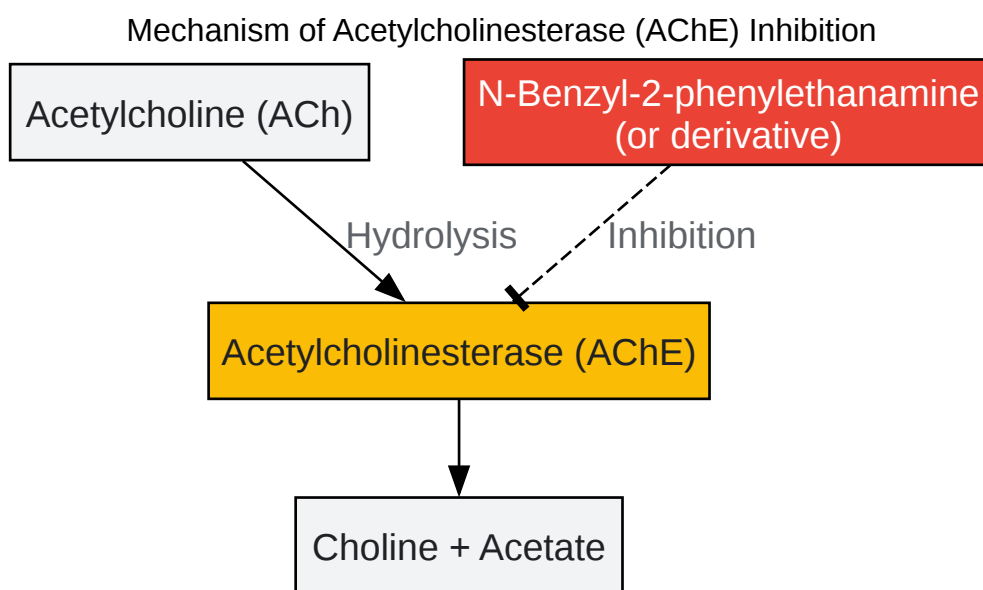
A simplified workflow for the synthesis and purification of **N-Benzyl-2-phenylethanamine**.

Biological Activity and Applications

N-Benzyl-2-phenylethanamine and its derivatives have garnered attention for their significant biological activities, particularly within the central nervous system.

Cholinesterase Inhibition

Derivatives of **N-Benzyl-2-phenylethanamine** have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase, enzymes implicated in the progression of Alzheimer's disease.[1] The inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, a key therapeutic strategy for managing Alzheimer's symptoms.



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Inhibition of acetylcholine hydrolysis by **N-Benzyl-2-phenylethanamine** derivatives.

Serotonin Receptor Interaction

Certain N-benzyl substituted phenethylamines have been shown to act as potent agonists at serotonin 5-HT_{2A} and 5-HT_{2C} receptors.[3] These receptors are involved in a variety of

physiological and cognitive processes, and modulation of their activity is a target for therapeutic intervention in several psychiatric disorders.

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the AChE inhibitory activity of a compound.

Principle: The assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this color change.^[9]

Materials:

- Acetylcholinesterase (AChE)
- Acetylthiocholine iodide (ATCI)
- 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
- Phosphate buffer (0.1 M, pH 8.0)
- Test compound (e.g., **N-Benzyl-2-phenylethanamine** derivative)
- Positive control (e.g., Donepezil)
- 96-well microplate
- Microplate reader

Procedure:

- Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, the test compound, and a positive control in the appropriate buffer or solvent.

- Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the DTNB solution.
- Pre-incubation: Pre-incubate the plate for a defined period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25-37°C).[9][10]
- Enzyme Addition: Add the AChE solution to each well.
- Reaction Initiation: Start the reaction by adding the ATCI solution to all wells.
- Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals for a set duration (e.g., 10-15 minutes) to determine the reaction rate.[11]

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC_{50} value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9]

Compound	Target	IC ₅₀ (nM)
Donepezil (Reference)	AChE	14 ± 0.12
Tacrine (Reference)	AChE	30 ± 0.2
Compound 7f (N-benzyl pyridinium–curcumin derivative)	AChE	7.5 ± 0.19
Compound 8a (N-benzyl pyridinium–curcumin derivative)	AChE	≤56
Compound 8b (N-benzyl pyridinium–curcumin derivative)	AChE	≤56
Data from a study on N-benzyl pyridinium–curcumin derivatives, demonstrating the potential for potent AChE inhibition within this class of compounds. [12]		

In Vivo Neuropharmacological Assessment in Zebrafish

Recent studies have utilized adult zebrafish as a model organism to screen the neuroactive properties of novel **N-Benzyl-2-phenylethamine** derivatives.[\[5\]](#)[\[7\]](#)

Experimental Design:

- **Behavioral Analysis:** Zebrafish are exposed to the test compounds, and their behavior is monitored. This can include assessments of anxiety-like behavior in a novel tank test and despair-like behavior.[\[6\]](#)[\[7\]](#)
- **Neurochemical Analysis:** Following behavioral testing, brain tissue is analyzed to measure the levels of key neurotransmitters and their metabolites, such as serotonin and dopamine. This provides insights into the neurochemical pathways affected by the compounds.[\[6\]](#)

These studies have shown that substitutions on both the phenethylamine and N-benzyl portions of the molecule can modulate the behavioral and neurochemical effects of these compounds, highlighting the potential for fine-tuning their pharmacological profiles.[7]

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- To cite this document: BenchChem. [N-Benzyl-2-phenylethanamine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204403#n-benzyl-2-phenylethanamine-cas-number-and-molecular-weight]

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